molecular formula C9H9NO2S B15052723 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide

3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide

Cat. No.: B15052723
M. Wt: 195.24 g/mol
InChI Key: WTAZSEZKZLKWFM-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization with ammonium thiocyanate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, including inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

  • 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
  • 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide

Comparison: Compared to these similar compounds, 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups at the 3 and 5 positions enhances its lipophilicity and may affect its biological activity .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

3,5-dimethyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C9H9NO2S/c1-6-3-4-9-8(5-6)7(2)10-13(9,11)12/h3-5H,1-2H3

InChI Key

WTAZSEZKZLKWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C2C

Origin of Product

United States

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